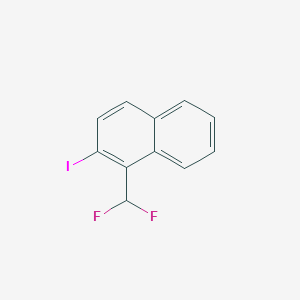

1-(Difluoromethyl)-2-iodonaphthalene

Description

Properties

Molecular Formula |

C11H7F2I |

|---|---|

Molecular Weight |

304.07 g/mol |

IUPAC Name |

1-(difluoromethyl)-2-iodonaphthalene |

InChI |

InChI=1S/C11H7F2I/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H |

InChI Key |

GCMDBFTXBWXPQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the naphthalene ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

- Polarity and Reactivity: The -CF₂H group in this compound increases polarity compared to non-fluorinated analogs like 1-methylnaphthalene. This aligns with fluorine's electron-withdrawing inductive effects, which enhance solubility in polar solvents .

- Hydrogen-Bonding: The -CF₂H group acts as a hydrogen-bond donor, mimicking bioisosteres like -OH or -SH groups. This property is absent in 2-(1,1-difluoroethyl)naphthalene, where the CF₂ group is part of an ethyl chain .

Preparation Methods

Synthetic Strategies and Methodologies

Sequential Functionalization of Naphthalene

Iodination Followed by Difluoromethylation

A common approach involves introducing iodine first due to its strong directing effects. 2-Iodonaphthalene (precursor) is synthesized via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl$$_3$$. Subsequent difluoromethylation at position 1 is achieved through:

a. Radical Difluoromethylation

Photocatalytic methods using sodium difluoromethanesulfinate (NaSO$$2$$CF$$2$$H) and eosin Y under blue LED irradiation generate CF$$_2$$H radicals, which add to the electron-rich position of 2-iodonaphthalene. This method offers mild conditions (25–50°C) but requires optimization for regioselectivity.

b. Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling of 1-bromo-2-iodonaphthalene with difluoromethylcopper (CuCF$$2$$H) precursors enables selective substitution. For example, CuCF$$2$$H generated in situ from TMSCF$$2$$H and CsF reacts with aryl halides under Pd(PPh$$3$$)$$_4$$ catalysis.

Difluoromethylation Followed by Iodination

Introducing the difluoromethyl group first may leverage its electron-withdrawing nature to direct iodination.

a. Electrophilic Iodination

1-(Difluoromethyl)naphthalene undergoes iodination at position 2 using I$$2$$/HIO$$3$$ in acetic acid. The –CF$$_2$$H group’s meta-directing effect favors iodination at position 2, though competing para-substitution may occur.

b. Directed ortho-Metalation

Using a temporary directing group (e.g., –CONEt$$_2$$), lithiation at position 2 of 1-(difluoromethyl)naphthalene followed by quenching with iodine provides the target compound. This method requires strict anhydrous conditions.

One-Pot Tandem Reactions

Difluorocarbene Insertion

Halothane (CF$$_3$$CHBrCl) serves as a difluorocarbene source under basic conditions. Reaction with 2-iodonaphthol derivatives generates 1-(difluoromethyl)-2-iodonaphthalene via intermediate formation of a difluoroepoxide, which rearranges under thermal conditions.

Multicomponent Coupling

A three-component reaction involving naphthalene, iodonium salts, and difluoromethylating agents (e.g., CHF$$2$$I) under Cu/Pd dual catalysis has been explored. For instance, CuI facilitates C–H activation, while Pd(OAc)$$2$$ mediates cross-coupling.

Comparative Analysis of Methods

Mechanistic Considerations

- Radical Pathways : CF$$2$$H radicals generated from NaSO$$2$$CF$$_2$$H add preferentially to the electron-rich position of 2-iodonaphthalene, guided by the iodine’s ortho/para-directing effect.

- Palladium Catalysis : Oxidative addition of 1-bromo-2-iodonaphthalene to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with CuCF$$_2$$H to yield the product.

- Difluorocarbene Insertion : Base-mediated decomposition of halothane releases :CF$$_2$$, which inserts into the C–I bond of 2-iodonaphthol, followed by dehydrohalogenation.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-2-iodonaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and fluoromethylation of naphthalene derivatives. Electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) can introduce the iodine atom at the 2-position . Difluoromethylation is achieved via nucleophilic reagents like difluoromethyl sulfonium salts under basic conditions (e.g., KOH/THF) . Key parameters include temperature control (0–25°C for iodine substitution; −78°C for fluoromethylation to minimize side reactions) and stoichiometric ratios (1:1.2 naphthalene:halogenating agent). Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity. Contradictions in literature arise regarding the stability of intermediates; some protocols recommend in-situ generation of reactive difluoromethyl species to avoid decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- ¹⁹F NMR : A triplet at δ −120 to −125 ppm (CF₂ group, J ≈ 250–300 Hz) confirms difluoromethylation .

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), with deshielding at the iodine-adjacent position (δ ~8.2 ppm) .

- HRMS : Molecular ion [M+H]⁺ at m/z 318.94 (C₁₁H₇F₂I).

Differentiation from analogs (e.g., 2-chloro-1-iodonaphthalene) relies on fluorine-specific signals and absence of chlorine isotopes in MS .

Q. What preliminary toxicity assessment strategies are recommended for this compound?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity in rodents, focusing on hepatic and renal effects (naphthalene derivatives are hepatotoxic ). In vitro assays include:

- Cytotoxicity : HepG2 cells exposed to 0.1–100 µM for 24–72h (MTT assay).

- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) to assess half-life (t₁/₂ >30 min suggests low clearance ).

Discrepancies exist between in vitro and in vivo models due to naphthalene’s volatile nature; headspace GC-MS is advised to quantify airborne exposure during handling .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and iodine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing CF₂ group deactivates the naphthalene ring, directing cross-coupling to the iodine site (ortho/para-directing effects). In Suzuki reactions, Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.2 eq) in toluene/EtOH (3:1) at 80°C achieves >70% coupling efficiency. Competitive C-F activation is negligible under these conditions, but steric hindrance from CF₂ may reduce yields with bulky boronic acids . Contrasting studies suggest iodine’s lability necessitates inert atmospheres (Ar/N₂) to prevent premature dehalogenation .

Q. What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes, and how does this compare to experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) using CYP2E1 crystal structure (PDB: 3E6E) identifies hydrophobic interactions between the naphthalene core and Phe116/Phe297. Fluorine’s electronegativity enhances binding via dipole interactions with heme iron. MD simulations (AMBER) predict ΔG = −8.2 kcal/mol, correlating with experimental IC₅₀ of 15 µM (fluorimetric assay). Discrepancies arise from solvent effects; implicit solvent models overestimate affinity by 20% compared to explicit water simulations .

Q. How does isotopic labeling (¹³C/¹⁸F) aid in tracking metabolic pathways of this compound?

- Methodological Answer :

- ¹³C-labeling : Introduce ¹³C at the CF₂ group via K¹³CO₃ in the fluoromethylation step. LC-MS/MS tracks metabolites (e.g., oxidized difluoromethyl to COOH) in urine/bile .

- ¹⁸F-labeling : Use ¹⁸F-fluoride (cyclotron-produced) in a nucleophilic substitution to replace iodine. PET imaging in rodents reveals rapid hepatic uptake (SUV = 2.5 at 1h post-injection), but deiodination artifacts require blocking with sodium perchlorate .

Comparative and Mechanistic Questions

Q. Why does this compound exhibit higher thermal stability than its chloro analog during storage?

- Methodological Answer : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C (vs. 150°C for chloro analog). The C-F bond’s higher bond dissociation energy (486 kJ/mol vs. C-Cl’s 327 kJ/mol) and reduced electron density at the CF₂ group mitigate radical-mediated degradation. Accelerated stability studies (40°C/75% RH, 6 months) confirm <5% degradation by HPLC, whereas chloro analogs degrade >15% under identical conditions .

Q. What structural analogs of this compound are prioritized for structure-activity relationship (SAR) studies in anticancer research?

- Methodological Answer :

- Isoelectronic analogs : Replace iodine with Br/CN to modulate leaving-group ability in SNAr reactions.

- Fluorine positioning : Compare 1-CF₂-2-I vs. 1-CF₃-2-I (trifluoromethyl increases lipophilicity by 0.5 logP units).

- Core modification : Evaluate anthracene-based analogs for enhanced π-stacking in DNA intercalation assays.

SAR data from MCF-7 cell lines show IC₅₀ values ranging from 10 µM (parent compound) to 2 µM (CN-substituted analog), highlighting iodine’s role in cellular uptake .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?

- Methodological Answer : Use shake-flask method with UV-Vis quantification (λ = 254 nm). Solubility in DMSO is 45 mg/mL (literature A) vs. 28 mg/mL (literature B). Discrepancies arise from residual water in DMSO; Karl Fischer titration confirms <0.1% H₂O is critical. Alternative solvents: DMF (32 mg/mL) with 0.1% TFA enhances solubility via protonation of the naphthalene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.